molecular formula C18H22N2O2 B1384967 N-(3-Aminophenyl)-4-(pentyloxy)benzamide CAS No. 1020722-38-6

N-(3-Aminophenyl)-4-(pentyloxy)benzamide

Cat. No.: B1384967
CAS No.: 1020722-38-6
M. Wt: 298.4 g/mol
InChI Key: KYEGTXINPWTJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a benzamide derivative featuring a 3-aminophenyl group attached to the amide nitrogen and a pentyloxy (C₅H₁₁O) substituent at the para position of the benzamide core. This compound’s structure combines an electron-donating amino group with a lipophilic alkoxy chain, making it relevant for applications in medicinal chemistry and materials science.

The 3-aminophenyl group may enhance interactions with biological targets, such as enzymes or receptors, while the pentyloxy chain likely improves membrane permeability due to its hydrophobicity. Potential applications include antimicrobial agents, as seen in structurally related benzamide-metal complexes , or epigenetic modulators, given the activity of benzamide derivatives as histone deacetylase (HDAC) inhibitors .

Properties

IUPAC Name

N-(3-aminophenyl)-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-10-8-14(9-11-17)18(21)20-16-7-5-6-15(19)13-16/h5-11,13H,2-4,12,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEGTXINPWTJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an amine group and a pentyloxy chain attached to a benzamide framework. Its molecular formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, with a molecular weight of approximately 288.39 g/mol. The presence of the pentyloxy group significantly influences its lipophilicity, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it can bind to active sites on target proteins, altering their conformation and function.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications in the benzamide structure can enhance anticancer efficacy against various cancer cell lines .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections .
  • Protein Interaction Studies : It is utilized in studies examining protein interactions, which are critical for understanding cellular processes and disease mechanisms .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound analogs on human breast cancer cell lines. The results indicated that certain structural modifications led to enhanced potency, with IC50 values in the nanomolar range against estrogen receptor-positive (ER+) cancer cells .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's role as an inhibitor of DNA methyltransferases (DNMTs). It was found that specific analogs exhibited significant cytotoxicity against leukemia cells, suggesting potential therapeutic applications in epigenetic regulation .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. A comparative analysis of various analogs reveals the following insights:

Compound NameStructural FeaturesBiological Activity
This compoundAmine group, pentyloxy chainAnticancer, enzyme inhibition
N-(3-Aminophenyl)-2-(hexyloxy)benzamideHexyloxy chain instead of pentyloxyEnhanced lipophilicity
N-(4-Aminophenyl)-2-(pentyloxy)benzamideDifferent amine positionVarying anticancer activity

The SAR studies indicate that variations in the substituent groups can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)-4-(pentyloxy)benzamide has shown potential in the following areas:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its structural analogs have demonstrated significant anticancer properties in vitro .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently under investigation .

Biochemical Research

  • Enzyme Modulation : this compound has been studied for its effects on various enzymes. It may act as an enzyme inhibitor, impacting metabolic pathways critical for cellular function .
  • Protein Interactions : The compound is utilized in proteomics research to study protein interactions and enzyme kinetics, providing insights into cellular processes .

Chemical Synthesis

  • Reagent in Organic Synthesis : This compound serves as a reagent in organic synthesis and catalysis studies, facilitating the development of new materials and chemical processes .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and its analogs:

  • Anticancer Studies : Research demonstrated that derivatives of the compound inhibited the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Antimicrobial Evaluation : Metal complexes derived from related compounds have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N-(2-Aminophenyl)-4-(pentyloxy)benzamide (): The 2-aminophenyl isomer forms metal complexes with Mn(II), Cu(II), and other ions, demonstrating moderate antimicrobial activity.
  • N-(3-Aminophenyl)-4-(3-phenylpropoxy)benzamide (33, ): Replacing pentyloxy with 3-phenylpropoxy introduces aromaticity and bulkiness, which could enhance π-π stacking but reduce solubility. This compound serves as a precursor for sulfonamide derivatives, highlighting the role of alkoxy chain flexibility in synthetic versatility .

Alkoxy Chain Modifications

  • N-(3-Amino-4-chlorophenyl)-4-(isopentyloxy)benzamide (): The branched isopentyloxy chain (vs. linear pentyloxy) may lower melting points and alter solubility.
  • N-(3-Acrylamidophenyl)-4-(aryloxy)benzamide derivatives () :
    Acrylamide substituents enable photochemical crosslinking, a feature absent in the target compound. Such modifications are critical for applications requiring spatiotemporal control in biological systems .

Physicochemical Properties

Compound Substituents LogP* Solubility (mg/mL) Melting Point (°C) Key Applications
Target compound 3-Aminophenyl, pentyloxy ~3.5 <1 (aqueous) Not reported Antimicrobial R&D
N-(2-Aminophenyl)-4-(pentyloxy) 2-Aminophenyl, pentyloxy ~3.4 <1 180–185 Metal complexation
N-(3-Aminophenyl)-4-(3-phenylpropoxy) 3-Aminophenyl, 3-phenylpropoxy ~4.2 <0.5 Not reported Sulfonamide precursors
MS-275 (HDAC inhibitor) 2-Aminophenyl, pyridinylmethyl ~2.8 ~10 150–152 Epigenetic modulation

*Calculated using fragment-based methods.

Key Research Findings and Implications

  • Antimicrobial Potential: The 2-aminophenyl analog’s metal complexes suggest that the target compound could be optimized for enhanced activity by tuning metal-ligand interactions .
  • Synthetic Flexibility : The pentyloxy chain’s hydrophobicity may be exploited to improve pharmacokinetic properties, as seen in branched alkoxy derivatives .
  • Limitations: Lack of direct data on the target compound’s HDAC inhibition or toxicity necessitates further studies. Ames testing for mutagenicity, as performed for anomeric amides , is critical given structural similarities to mutagenic benzamides.

Q & A

Q. What critical considerations are required to synthesize N-(3-Aminophenyl)-4-(pentyloxy)benzamide with high yield and purity?

  • Methodological Answer : Synthesis requires multi-step optimization, including:
  • Step 1 : Preparation of intermediates via nucleophilic substitution. For example, coupling O-pentyl hydroxylamine with 4-(pentyloxy)benzoyl chloride under ice-cold conditions in dichloromethane (DCM) with a base like NaHCO₃ .
  • Step 2 : Catalytic hydrogenation or Sn/HCl reduction of nitro precursors to generate the 3-aminophenyl group (e.g., using Pd/C under H₂ or SnCl₂ in HCl, as seen in analogous benzamide syntheses) .
  • Step 3 : Purification via column chromatography (e.g., silica gel with gradients of hexane/ethyl acetate) and recrystallization (e.g., from acetonitrile or DCM/ether).
    Key Parameters :
ParameterOptimal ConditionReference
Solvent for couplingDCM/Water biphasic system
Reducing agentPd/C (H₂) or SnCl₂ (HCl)
PurificationSilica gel chromatography

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Hazard Analysis : Conduct a risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on:
  • Mutagenicity screening (e.g., Ames II testing for bacterial reverse mutation) .
  • Thermal stability evaluation via Differential Scanning Calorimetry (DSC) to detect decomposition risks .
  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Storage : Store in amber vials at –20°C to prevent light- or heat-induced degradation .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound in deamination or catalytic processes?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration during deamination, as demonstrated in analogous N-alkoxybenzamide-mediated reactions .
  • Kinetic Studies : Monitor reaction progress via HPLC or ¹⁹F NMR (if trifluoromethyl analogs are used) to determine rate constants and intermediate lifetimes .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map transition states and anomeric stabilization effects at the nitrogen center .

Q. What methodologies are recommended to assess the mutagenic potential of this compound?

  • Methodological Answer :
  • Ames II Testing : Follow OECD Guideline 471 using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) .
  • Comparative Analysis : Benchmark against known mutagens (e.g., benzyl chloride) to contextualize risk. For example, compound 3 in related studies showed mutagenicity comparable to benzyl chloride .
    Data Interpretation :
CompoundMutagenicity (Revertants/µmol)Reference
Benzyl chloride12–18
Compound 3 (analog)10–15

Q. How can contradictory data on the compound’s stability and decomposition be resolved?

  • Methodological Answer :
  • Multi-Technique Validation :

DSC/TGA : Quantify decomposition onset temperatures and enthalpy changes .

Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

  • Controlled Replication : Repeat experiments under inert atmospheres (N₂/Ar) to rule out oxidative pathways .

Q. What strategies optimize the compound’s selectivity in medicinal or catalytic applications?

  • Methodological Answer :
  • Substrate Scope Studies : Test reactivity with diverse amines (e.g., primary/secondary, cyclic/acyclic) to identify selectivity patterns, as done for similar deamination reagents .
  • Co-solvent Screening : Use additives like DMSO or ionic liquids to modulate reaction kinetics and reduce off-target interactions .
    Example Data :
Substrate TypeConversion (%)Selectivity (%)Reference
Primary aliphatic9588
Secondary cyclic8275

Notes

  • Abbreviations Avoided : Full chemical names used (e.g., "this compound" instead of acronyms).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.